(2R,6R)-2,6-Dimethylmorpholine
Overview
Description
(2R,6R)-2,6-Dimethylmorpholine is a chiral morpholine derivative characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring
Mechanism of Action
Target of Action
The primary target of (2R,6R)-2,6-Dimethylmorpholine, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . This receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
(2R,6R)-HNK interacts with AMPARs, leading to an increase in glutamate release probability . This interaction enhances excitatory synaptic transmission in the hippocampus, a region of the brain involved in emotion and memory .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also influences the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which controls various neuronal functions .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK involves its administration via a slow-infusion intravenous (IV) route . The single ascending dose (SAD) study conducted in healthy volunteers showed that the drug has standard safety and pharmacokinetics (PK) properties . The doses ranged from 0.1 mg/kg to 4.0 mg/kg, and the drug was diluted into a 53 mL total volume of formulant .
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include a rapid and sustained antidepressant-like effect . This effect is thought to be mediated by the release of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex (mPFC), which is required for the antidepressant-like effects of (2R,6R)-HNK .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the drug’s antidepressant effects require activity-dependent BDNF signaling . .
Biochemical Analysis
Biochemical Properties
(2R,6R)-2,6-Dimethylmorpholine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct binding and indirect modulation of enzymatic activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these cellular processes is significant, leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow the compound to exert its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns that influence its long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s biochemical activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These factors play a crucial role in determining the compound’s subcellular localization and subsequent activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-Dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-1,4-dioxane with ammonia or primary amines under high pressure and temperature to form the morpholine ring. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2R,6R)-2,6-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R,6R)-2,6-Dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
(2S,6S)-2,6-Dimethylmorpholine: The enantiomer of (2R,6R)-2,6-Dimethylmorpholine, differing in its stereochemistry.
Morpholine: The parent compound without the methyl substitutions.
N-Methylmorpholine: A derivative with a single methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,6R)-2,6-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308806 | |
Record name | trans-2,6-Dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-45-6, 171753-74-5 | |
Record name | trans-2,6-Dimethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6485-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylmorpholine, (2R,6R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171753745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2,6-Dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(2R,6R)-2,6-dimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLMORPHOLINE, (2R,6R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S632XG138S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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